3,6-Dibromo-2-fluorobenzyl bromide
Overview
Description
3,6-Dibromo-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4Br3F. It is characterized by the presence of bromine and fluorine atoms attached to a benzyl bromide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzyl bromide typically involves the bromination of 2-fluorotoluene derivatives. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain high-purity this compound. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions to facilitate the coupling process.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3,6-Dibromo-2-fluorobenzyl bromide has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: It is used in the development of novel drug candidates and intermediates.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or coupling partners. The presence of electron-withdrawing bromine and fluorine atoms enhances the reactivity of the benzyl bromide core .
Comparison with Similar Compounds
- 1,4-Dibromo-2-(bromomethyl)-3-fluorobenzene
- 2,4-Difluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
Comparison: Compared to similar compounds, 3,6-Dibromo-2-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1,4-dibromo-2-(bromomethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBAKZJXRJHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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